molecular formula C7H16ClNO B2889535 cis-4-(Aminomethyl)cyclohexanol hydrochloride CAS No. 1394042-77-3

cis-4-(Aminomethyl)cyclohexanol hydrochloride

Cat. No.: B2889535
CAS No.: 1394042-77-3
M. Wt: 165.66
InChI Key: DWWWGZSFABKRSP-UHFFFAOYSA-N
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Description

“Cis-4-(Aminomethyl)cyclohexanol hydrochloride” is a chemical compound with the CAS Number: 1236132-25-4 . It is also known as "cis-4-Hydroxycyclohexylamine hydrochloride" . It is used in the preparation of potential hypertensive agents and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H/t6-,7+; . The empirical formula is C6H14ClNO and the molecular weight is 151.63 g/mol .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point range of 193-200 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis Methods and Chemical Properties

Researchers have developed synthesis methods for cis-4-(Aminomethyl)cyclohexanol hydrochloride and its isomers, emphasizing their significance as intermediates in pharmaceutical chemistry. For instance, Johnston, McCaleb, and Montgomery (1975) highlighted a stereospecific precursor for synthesizing major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea, a compound with anticancer activity, showcasing the importance of this compound in medicinal chemistry Synthesis and biologic evaluation of major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea. Another study by Li Jia-jun (2012) reported on the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for the hydrochloride salt of trans-4-aminocyclohexanol, indicating the versatility of these compounds in synthetic organic chemistry Synthesis of Trans-4-(N-Acetylamido)Cyclohexanol.

Metabolic Studies and Biological Implications

Research on the metabolism of related compounds, such as cyclohexylamine, has shed light on the metabolic pathways and potential biological implications of this compound derivatives. Renwick and Williams (1972) explored the metabolites of cyclohexylamine in various species, including humans, identifying minor metabolites like cis- and trans-aminocyclohexanol The metabolites of cyclohexylamine in man and certain animals.

Applications in Drug Synthesis and Medical Research

The compound and its related isomers have been utilized in synthesizing potential antidotes for anticholinesterase poisoning and exploring their efficacy in treating conditions like cancer. Bannard and Parkkari (1970) described the synthesis of cis- and trans-2-aminocyclohexanols as steps toward developing protective agents against such poisoning, highlighting the compound's role in medical research Preparation of antidotes for anticholinesterase poisoning.

Safety and Hazards

“Cis-4-(Aminomethyl)cyclohexanol hydrochloride” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

As “cis-4-(Aminomethyl)cyclohexanol hydrochloride” is used in the preparation of potential hypertensive agents and other biologically active compounds , future research may focus on exploring its potential applications in medical and pharmaceutical fields.

Properties

IUPAC Name

4-(aminomethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWWGZSFABKRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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